molecular formula C14H14N6OS2 B2928238 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034608-86-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2928238
CAS No.: 2034608-86-9
M. Wt: 346.43
InChI Key: KCYAAGROBWZRGF-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c21-14(9-1-2-11-12(7-9)18-23-17-11)16-10-3-5-20(6-4-10)13-8-15-22-19-13/h1-2,7-8,10H,3-6H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAAGROBWZRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=NSN=C3C=C2)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex synthetic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring fused with a piperidine moiety and a benzo[c][1,2,5]thiadiazole structure. This unique arrangement of functional groups contributes significantly to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiadiazole ring is known to inhibit specific enzymes involved in cellular processes, which may lead to anticancer effects.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis, influencing cancer cell survival and growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the growth of various cancer cell lines:

Cancer Cell Line IC50 (μM) Effect
A549 (Lung Carcinoma)1.16Antiproliferative
T47D (Breast Carcinoma)0.20Induces apoptosis
HT-29 (Colon Carcinoma)0.15Growth inhibition

The compound's efficacy against these cell lines suggests it could be developed as a potential therapeutic agent for cancer treatment .

Antimicrobial Activity

In addition to its anticancer effects, the compound demonstrates promising antimicrobial activity against various pathogens:

Microorganism Activity
Staphylococcus aureusSensitive
Escherichia coliModerate sensitivity
Candida albicansModerate sensitivity

These findings indicate that the compound could be explored for potential use in treating infections caused by resistant strains of bacteria and fungi .

Study on Anticancer Properties

A study conducted on the antiproliferative effects of thiadiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized the MTT assay for evaluation and highlighted that the compound's structure plays a crucial role in its biological activity .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of thiadiazole derivatives showed that compounds with similar structures were effective against Gram-positive and Gram-negative bacteria. The disk diffusion method confirmed the antimicrobial activity of these compounds .

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